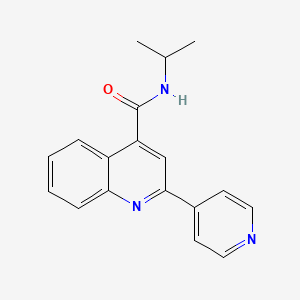

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

説明

N-(Propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a pyridin-4-yl substituent at the quinoline C2 position and an isopropyl (propan-2-yl) carboxamide group at C2. Quinoline-4-carboxamides are widely studied for their biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

特性

分子式 |

C18H17N3O |

|---|---|

分子量 |

291.3 g/mol |

IUPAC名 |

N-propan-2-yl-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C18H17N3O/c1-12(2)20-18(22)15-11-17(13-7-9-19-10-8-13)21-16-6-4-3-5-14(15)16/h3-12H,1-2H3,(H,20,22) |

InChIキー |

YMRBYCIHOLJMBW-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with isopropylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

類似化合物との比較

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of N-(propan-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, focusing on substituent variations, synthetic yields, melting points, and purity:

Key Observations:

Substituent Effects on Physicochemical Properties: Amide Side Chains: Bulkier substituents (e.g., naphthalen-2-yl in compound 7) result in higher melting points (215–216°C) compared to smaller alkyl/aryl groups . Polar Groups: The presence of morpholine or dimethylamino groups (e.g., 5a5) enhances solubility but may reduce crystallinity, as seen in lower melting points (188°C) . Aromatic vs.

Synthetic Challenges: Quinoline-4-carboxamide derivatives with complex C2 substituents (e.g., compound 7) exhibit lower yields (~20%) due to steric hindrance during cyclization . Simple alkylamide derivatives (e.g., isopropyl) may offer higher synthetic accessibility, though direct data are lacking.

Biological Relevance :

- Analogs with pyridinyl groups (e.g., 5a5 and the target compound) are frequently explored as kinase or CYP450 inhibitors due to their ability to coordinate metal ions or engage in hydrogen bonding .

- Fluorinated derivatives (e.g., INN compound ) demonstrate enhanced metabolic stability, a feature that could be extrapolated to the target compound if fluorinated analogs are developed.

Structural and Functional Divergence

A. Comparison with Antibacterial Quinoline-4-Carboxamides

Compounds 5a1–5a7 (–2) feature a dimethylaminopropyl side chain at C4 and complex phenylamide substituents at C2. These derivatives showed moderate to good antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL), attributed to their ability to disrupt bacterial membrane integrity .

B. Enzyme-Targeted Analogs

- CYP450 2C9 Inhibitors : Compound 7 () binds to CYP450 2C9 via its naphthalen-2-yl group, with an IC₅₀ of 1.2 µM . The target compound’s pyridin-4-yl group could mimic this interaction, though potency may vary.

- Fibroblast Activation Protein (FAP) Inhibitors: highlights an FAP-targeted quinoline-4-carboxamide with a cyano-pyrrolidinyl group (IC₅₀ = 8.5 nM). The isopropyl group in the target compound may offer a balance between lipophilicity and steric bulk for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。